molecular formula C14H19N7O B11124719 Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone

Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone

Cat. No.: B11124719
M. Wt: 301.35 g/mol
InChI Key: UJDZZFQLYWSEAS-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone is a heterocyclic compound featuring a piperidine core substituted at the 3-position with a tetrazolo[1,5-b]pyridazine moiety and linked via a methanone group to a pyrrolidine ring.

Properties

Molecular Formula

C14H19N7O

Molecular Weight

301.35 g/mol

IUPAC Name

pyrrolidin-1-yl-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone

InChI

InChI=1S/C14H19N7O/c22-14(19-7-1-2-8-19)11-4-3-9-20(10-11)13-6-5-12-15-17-18-21(12)16-13/h5-6,11H,1-4,7-10H2

InChI Key

UJDZZFQLYWSEAS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone typically involves multiple steps, including cycloaddition reactions and condensation processes. One common method involves the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are contextualized below through comparisons with analogs from diverse sources. Key parameters include molecular weight, melting points, functional groups, and inferred biological relevance.

Table 1: Comparative Analysis of Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Potential Applications
This compound Not explicitly provided* ~350–370 (estimated) Not reported Tetrazole, piperidine, pyrrolidine, methanone Kinase inhibition, CNS therapeutics
1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid C₁₁H₁₂N₆O₂ 268.25 Not reported Tetrazole, piperidine, carboxylic acid Solubility-enhanced drug candidates
(E)-4d: Propenoic acid derivative C₂₀H₁₈N₆O₃ 390.40 246–248 Tetrazole, pyrazole, propenoic acid Anti-inflammatory, enzyme inhibition
1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone C₉H₉N₃O₂ 191.19 Not reported Pyrazolo-pyridazine, methoxy, ethanone Intermediate for bioactive molecules
Patent compound: Imidazo-pyrrolo-pyrazine derivative C₂₂H₂₈N₆O₂ 432.50 Not reported Imidazo-pyrrolo-pyrazine, piperidine, ethanone Kinase inhibitors, oncology targets

* Estimated molecular weight based on structural similarity to and .

Key Observations:

Functional Group Impact: The tetrazole group in the target compound and (E)-4d may improve metabolic stability compared to carboxylic acid derivatives (e.g., 1-(tetrazolo[...]piperidine-3-carboxylic acid), which prioritize solubility . The methanone linker in the target compound likely enhances lipophilicity and membrane permeability relative to polar groups like carboxylic acids, critical for blood-brain barrier penetration in CNS drug design .

Structural Complexity and Bioactivity: Patent compounds with fused imidazo-pyrrolo-pyrazine systems () demonstrate higher molecular weights (~432 g/mol) and likely target kinase enzymes due to their structural resemblance to known inhibitors . The pyrazolo-pyridazine core in ’s ethanone derivative (191 g/mol) serves as a simpler scaffold for synthesizing larger bioactive molecules .

Research Findings and Implications

Tetrazole as a Bioisostere : The tetrazole group in the target compound may mimic carboxylate moieties, offering improved resistance to enzymatic degradation while maintaining hydrogen-bonding capacity, a feature leveraged in angiotensin II receptor blockers .

Piperidine-Pyrrolidine Synergy: The piperidine-pyrrolidine methanone architecture may confer conformational rigidity, enhancing target selectivity in receptor-binding applications compared to flexible analogs like propenoic acid derivatives .

Gaps in Data : Direct pharmacological data for the target compound are absent in the evidence. Further studies on its solubility, logP, and binding assays are needed to validate hypothesized applications.

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